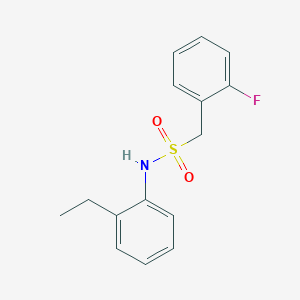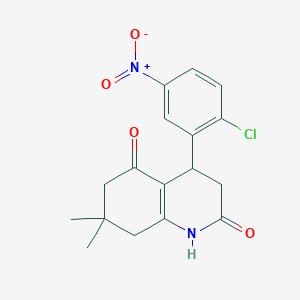![molecular formula C16H16ClF2N3OS B4657222 4-[(5-chloro-2-thienyl)methyl]-N-(2,4-difluorophenyl)-1-piperazinecarboxamide](/img/structure/B4657222.png)
4-[(5-chloro-2-thienyl)methyl]-N-(2,4-difluorophenyl)-1-piperazinecarboxamide
説明
4-[(5-chloro-2-thienyl)methyl]-N-(2,4-difluorophenyl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazinecarboxamide derivatives. It has been the subject of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 4-[(5-chloro-2-thienyl)methyl]-N-(2,4-difluorophenyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also inhibit the growth of fungi by disrupting the cell wall and membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been investigated in various studies. It has been found to increase the levels of reactive oxygen species and decrease the levels of glutathione in cancer cells. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a component of the fungal cell wall.
実験室実験の利点と制限
One of the advantages of using 4-[(5-chloro-2-thienyl)methyl]-N-(2,4-difluorophenyl)-1-piperazinecarboxamide in lab experiments is its potential therapeutic applications. It has been shown to have anticancer and antifungal activity, which makes it a promising candidate for further research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on 4-[(5-chloro-2-thienyl)methyl]-N-(2,4-difluorophenyl)-1-piperazinecarboxamide. One direction is to investigate its potential as a therapeutic agent for cancer and fungal infections. Another direction is to further elucidate its mechanism of action and identify potential targets for drug development. Additionally, studies can be conducted to evaluate its pharmacokinetics and toxicity in animal models.
科学的研究の応用
The potential therapeutic applications of 4-[(5-chloro-2-thienyl)methyl]-N-(2,4-difluorophenyl)-1-piperazinecarboxamide have been investigated in various scientific studies. It has been found to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus.
特性
IUPAC Name |
4-[(5-chlorothiophen-2-yl)methyl]-N-(2,4-difluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF2N3OS/c17-15-4-2-12(24-15)10-21-5-7-22(8-6-21)16(23)20-14-3-1-11(18)9-13(14)19/h1-4,9H,5-8,10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVHDVIWQUFLHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)Cl)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4657139.png)
![ethyl 5-[6-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B4657141.png)

![2-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4657152.png)
![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate](/img/structure/B4657162.png)
![methyl 2-({[3-(4-biphenylyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}methyl)benzoate](/img/structure/B4657165.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4657179.png)
![2-[(2-hydroxyethyl)amino]-3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4657181.png)
![ethyl 2-{[(3-methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4657186.png)

![2-{[2-(2-methoxy-4-methylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4657213.png)
![5-[4-(allyloxy)benzylidene]-2-[4-(3-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4657218.png)
![N-(4-methylphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4657228.png)